Cas no 1805154-92-0 (2-(Difluoromethyl)-4,5-dihydroxypyridine-3-sulfonamide)

2-(Difluoromethyl)-4,5-dihydroxypyridine-3-sulfonamide is a specialized heterocyclic compound featuring a difluoromethyl group and adjacent hydroxyl functionalities on a pyridine core, coupled with a sulfonamide moiety. This structure imparts unique reactivity and potential as an intermediate in pharmaceutical and agrochemical synthesis. The difluoromethyl group enhances metabolic stability and lipophilicity, while the dihydroxypyridine scaffold offers chelating properties and versatility in further functionalization. The sulfonamide group contributes to hydrogen-bonding interactions, improving binding affinity in biological systems. This compound is particularly valuable for researchers developing enzyme inhibitors or bioactive molecules requiring precise electronic and steric modulation. Its well-defined structure ensures reproducibility in synthetic applications.
2-(Difluoromethyl)-4,5-dihydroxypyridine-3-sulfonamide structure
1805154-92-0 structure
Product name:2-(Difluoromethyl)-4,5-dihydroxypyridine-3-sulfonamide
CAS No:1805154-92-0
MF:C6H6F2N2O4S
MW:240.184647083282
CID:4917273

2-(Difluoromethyl)-4,5-dihydroxypyridine-3-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • 2-(difluoromethyl)-4,5-dihydroxypyridine-3-sulfonamide
    • 2-(Difluoromethyl)-4,5-dihydroxypyridine-3-sulfonamide
    • Inchi: 1S/C6H6F2N2O4S/c7-6(8)3-5(15(9,13)14)4(12)2(11)1-10-3/h1,6,11H,(H,10,12)(H2,9,13,14)
    • InChI Key: XSBCDUDWMMNODM-UHFFFAOYSA-N
    • SMILES: S(C1C(C(=CNC=1C(F)F)O)=O)(N)(=O)=O

Computed Properties

  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 460
  • XLogP3: -0.1
  • Topological Polar Surface Area: 118

2-(Difluoromethyl)-4,5-dihydroxypyridine-3-sulfonamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A024004980-500mg
2-(Difluoromethyl)-4,5-dihydroxypyridine-3-sulfonamide
1805154-92-0 97%
500mg
$999.60 2022-04-01
Alichem
A024004980-1g
2-(Difluoromethyl)-4,5-dihydroxypyridine-3-sulfonamide
1805154-92-0 97%
1g
$1,646.40 2022-04-01
Alichem
A024004980-250mg
2-(Difluoromethyl)-4,5-dihydroxypyridine-3-sulfonamide
1805154-92-0 97%
250mg
$659.60 2022-04-01

Additional information on 2-(Difluoromethyl)-4,5-dihydroxypyridine-3-sulfonamide

Introduction to 2-(Difluoromethyl)-4,5-dihydroxypyridine-3-sulfonamide (CAS No. 1805154-92-0)

2-(Difluoromethyl)-4,5-dihydroxypyridine-3-sulfonamide (CAS No. 1805154-92-0) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, including a pyridine ring with hydroxyl and sulfonamide functionalities, as well as a difluoromethyl group. These structural elements contribute to its potential biological activities and therapeutic applications.

The development and study of 2-(Difluoromethyl)-4,5-dihydroxypyridine-3-sulfonamide have been driven by the increasing need for new therapeutic agents to address unmet medical needs. Recent advancements in synthetic chemistry have enabled the efficient synthesis of this compound, making it more accessible for preclinical and clinical investigations.

In terms of its chemical structure, 2-(Difluoromethyl)-4,5-dihydroxypyridine-3-sulfonamide is a derivative of pyridine, a six-membered heterocyclic aromatic compound. The presence of the difluoromethyl group enhances the lipophilicity and metabolic stability of the molecule, which are crucial factors for drug development. The hydroxyl groups provide hydrogen bonding capabilities, which can influence the compound's solubility and binding interactions with biological targets.

The sulfonamide moiety in 2-(Difluoromethyl)-4,5-dihydroxypyridine-3-sulfonamide is a well-known functional group with a wide range of biological activities, including antimicrobial and antidiabetic properties. Sulfonamides have been extensively studied for their ability to inhibit enzymes involved in various metabolic pathways, making them valuable scaffolds for drug design.

Recent studies have explored the potential therapeutic applications of 2-(Difluoromethyl)-4,5-dihydroxypyridine-3-sulfonamide. One notable area of research is its activity against bacterial pathogens. In vitro assays have shown that this compound exhibits potent antibacterial activity against both Gram-positive and Gram-negative bacteria. This broad-spectrum activity makes it a promising candidate for the development of new antibiotics to combat multidrug-resistant infections.

Beyond its antibacterial properties, 2-(Difluoromethyl)-4,5-dihydroxypyridine-3-sulfonamide has also been investigated for its potential as an antidiabetic agent. Preclinical studies have demonstrated that it can effectively lower blood glucose levels in diabetic animal models. The mechanism of action involves the inhibition of key enzymes involved in glucose metabolism, such as α-glucosidase and α-amylase. These findings suggest that this compound could be developed into a new class of antidiabetic drugs with improved efficacy and safety profiles.

The pharmacokinetic properties of 2-(Difluoromethyl)-4,5-dihydroxypyridine-3-sulfonamide have also been evaluated. Studies have shown that it has favorable absorption, distribution, metabolism, and excretion (ADME) properties. The compound exhibits good oral bioavailability and a reasonable half-life, which are important considerations for drug development. Additionally, it has demonstrated low toxicity in preclinical toxicity studies, further supporting its potential as a safe and effective therapeutic agent.

In conclusion, 2-(Difluoromethyl)-4,5-dihydroxypyridine-3-sulfonamide (CAS No. 1805154-92-0) is a promising compound with diverse biological activities and potential therapeutic applications. Ongoing research continues to uncover new insights into its mechanisms of action and optimize its properties for clinical use. As the field of medicinal chemistry advances, this compound represents an exciting opportunity for the development of novel drugs to address significant medical challenges.

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